N,N-dimethylethylamine

Description

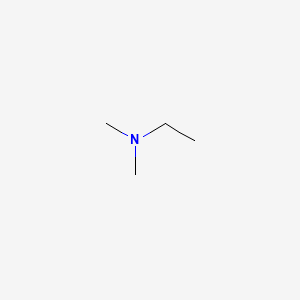

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N/c1-4-5(2)3/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAZXVJBJRMWXJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4027232 | |

| Record name | N,N-Dimethylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid with a strong odor of ammonia or fish; [CAMEO] | |

| Record name | N,N-Dimethylethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1359 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

36.5 °C | |

| Record name | N,N-DIMETHYLETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5712 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

10 °F | |

| Record name | N,N-Dimethylethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1359 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

0.675 at 20 °C/4 °C | |

| Record name | N,N-DIMETHYLETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5712 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

352.0 [mmHg] | |

| Record name | N,N-Dimethylethylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1359 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Liquid | |

CAS No. |

598-56-1 | |

| Record name | Dimethylethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyldimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYLETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N5384XVEM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N,N-DIMETHYLETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5712 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-140 °C | |

| Record name | N,N-DIMETHYLETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5712 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of N,N-Dimethylethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylethylamine (DMEA) is a tertiary amine with the chemical formula C4H11N.[1][2] It is a colorless to light yellow, volatile liquid at room temperature with a characteristic strong odor that can range from ammonia-like to fishy.[1][3] This versatile organic compound serves as a crucial building block and catalyst in various industrial and research applications, including the synthesis of pharmaceuticals, agrochemicals, and polymers.[3][4] Its utility stems from its basicity, nucleophilicity, and relatively low boiling point. This guide provides a comprehensive overview of the chemical properties and structure of this compound, tailored for professionals in research and drug development.

Chemical Structure and Identification

This compound consists of an ethyl group and two methyl groups bonded to a central nitrogen atom.[5] The nitrogen atom's lone pair of electrons is responsible for the compound's basicity and nucleophilic character.

Structural Identifiers:

-

IUPAC Name: N,N-Dimethylethanamine[1]

-

CAS Number: 598-56-1[4]

-

Molecular Formula: C4H11N[1]

-

SMILES: CCN(C)C[1]

-

InChI: 1S/C4H11N/c1-4-5(2)3/h4H2,1-3H3[1]

-

InChIKey: DAZXVJBJRMWXJP-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below, providing a clear reference for its handling, application, and analysis.

| Property | Value | Reference(s) |

| Molecular Weight | 73.14 g/mol | [1][4] |

| Appearance | Clear, colorless to light yellow liquid | [1][3][6] |

| Odor | Strong, ammonia-like to fish-like | [1][3] |

| Density | 0.675 g/mL at 25 °C | [4][7] |

| Boiling Point | 36-38 °C | [4] |

| Melting Point | -140 °C | [1][8] |

| Flash Point | -28 °C (-18.4 °F) (closed cup) | [9] |

| Vapor Pressure | 8.09 psi (at 20 °C) | [8][7] |

| Solubility in Water | Miscible/Very Soluble | [5][6][10] |

| Refractive Index | 1.372 (at 20 °C) | [4][8][7] |

| pKa of Conjugate Acid | 10.16 | [2] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory practices and established testing methods.

Determination of Boiling Point

The boiling point of this compound can be determined using a standard distillation apparatus, following a procedure similar to that described in ASTM D1078.[11]

Apparatus:

-

Distillation flask

-

Condenser

-

Thermometer (calibrated)

-

Heating mantle

-

Receiving graduate cylinder

Procedure:

-

A sample of this compound is placed in the distillation flask.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the temperature of the vapor.

-

The sample is heated gently.

-

The temperature at which the liquid begins to boil and the first drop of condensate is collected in the receiving cylinder is recorded as the initial boiling point.

-

The temperature is continuously monitored as the distillation proceeds. For a pure compound like this compound, the boiling point should remain relatively constant throughout the distillation.

Determination of Melting Point

Due to its very low melting point (-140 °C), the determination of the melting point of this compound requires specialized low-temperature apparatus. The general principle follows the capillary tube method as outlined in ASTM E324, but adapted for cryogenic temperatures.[12]

Apparatus:

-

Cryostat or a low-temperature bath capable of reaching below -140 °C

-

Melting point capillary tubes

-

Calibrated low-temperature thermometer or thermocouple

Procedure:

-

A small amount of this compound is frozen.

-

The frozen sample is introduced into a capillary tube.

-

The capillary tube is placed in the cryostat, adjacent to the temperature sensor.

-

The temperature of the cryostat is slowly increased at a controlled rate.

-

The temperature at which the first sign of melting is observed and the temperature at which the last crystal melts are recorded. This range represents the melting point.

Determination of Solubility in Water

The solubility of this compound in water can be determined by simple miscibility testing.[3][4]

Apparatus:

-

Test tubes

-

Pipettes or droppers

-

Vortex mixer (optional)

Procedure:

-

Add a known volume (e.g., 1 mL) of deionized water to a test tube.

-

Add a small, measured volume (e.g., 5 drops) of this compound to the test tube.[1]

-

Vigorously shake or vortex the mixture for a short period.[1]

-

Allow the mixture to stand and observe if two distinct layers form or if a single homogeneous solution results.

-

If a single phase is observed, the substance is considered miscible or soluble at that concentration. The process can be repeated with varying ratios of the amine and water to confirm miscibility.

Chemical Reactivity and Synthesis

This compound, as a tertiary amine, exhibits characteristic reactivity. The lone pair of electrons on the nitrogen atom makes it a Brønsted-Lowry base and a nucleophile. It readily reacts with acids to form salts.[13]

Synthesis of this compound

One common industrial synthesis route involves the reaction of ethanol with dimethylamine in the presence of a copper-chromium oxide catalyst.[14] Another method is the reduction of N,N-dimethylacetamide.[15]

A laboratory-scale synthesis can be performed by the reaction of dimethylamine with ethylene in the presence of a ruthenium catalyst.[7]

Reaction: (CH₃)₂NH + C₂H₄ → (CH₃)₂NC₂H₅

Experimental Workflow for Synthesis from Dimethylamine and Ethylene:

Caption: Synthesis of this compound.

Biological Interactions and Metabolism

In biological systems, this compound can be absorbed through inhalation and skin contact.[5] It is metabolized in the body, primarily through oxidation of the nitrogen atom.

Metabolic Pathway

The primary metabolic transformation of this compound is its conversion to this compound N-oxide (DMEAO).[5][16] This reaction is a detoxification pathway, converting the amine into a more water-soluble compound that can be readily excreted in the urine.[5]

Caption: Metabolic Pathway of this compound.

Conclusion

This compound is a fundamental tertiary amine with well-defined chemical and physical properties. Its reactivity, driven by the nucleophilic nitrogen center, makes it a valuable reagent in organic synthesis. For researchers and professionals in drug development, a thorough understanding of its properties, including its synthesis and metabolic fate, is essential for its safe and effective application. The data and protocols presented in this guide provide a solid foundation for the use of this compound in a research and development setting.

References

- 1. chemhaven.org [chemhaven.org]

- 2. alnoor.edu.iq [alnoor.edu.iq]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. moorparkcollege.edu [moorparkcollege.edu]

- 5. Dimethylethylamine | C4H11N | CID 11723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. prepchem.com [prepchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. The evolution of N, N-Dimethyltryptamine: from metabolic pathways to brain connectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 12. store.astm.org [store.astm.org]

- 13. Amine - Reactions, Synthesis, Properties | Britannica [britannica.com]

- 14. EP0024225A1 - Process for the preparation of dimethylethyl amine - Google Patents [patents.google.com]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

- 16. Experimental study on the metabolism of dimethylethylamine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

N,N-dimethylethylamine CAS number and synonyms

An In-depth Technical Guide to N,N-Dimethylethylamine

This compound, a versatile tertiary amine, serves as a crucial component in a multitude of industrial applications. This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, and significant roles in various manufacturing processes, with a particular focus on its function as a catalyst.

Chemical Identity and Synonyms

This compound is an organic compound with the chemical formula C4H11N.[1][2][3] It is a colorless to pale yellow, volatile liquid with a characteristic strong, fishy, or ammonia-like odor.[2][4][5]

The primary identifier for this compound is its CAS (Chemical Abstracts Service) number:

It is also known by several synonyms in scientific literature and industrial contexts:

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C4H11N[1][3][6][7] |

| Molecular Weight | 73.14 g/mol [1][2][4][7] |

| Appearance | Clear, colorless to light yellow liquid[1][2][4] |

| Density | 0.675 g/mL at 25 °C[1][2][4] |

| Boiling Point | 36-38 °C[1][2][4] |

| Melting Point | -140 °C[2][4] |

| Flash Point | -28 °C (-18.4 °F) (closed cup)[8][9] |

| Refractive Index | n20/D 1.372[1][4] |

| Vapor Pressure | 527 hPa at 20 °C[9] |

| pKa (conjugate acid) | 10.16 (in H2O)[3] |

| Water Solubility | Soluble[4][5] |

Table 2: Safety and Hazard Information

| Parameter | Value |

| Explosive Limits | 0.9-11.2% (v/v)[4][9] |

| Autoignition Temperature | 190 °C[9] |

| GHS Hazard Statements | H225, H302, H314, H332[3][8] |

| GHS Signal Word | Danger[3][8] |

| Storage Class | 3 (Flammable liquids)[8][9] |

Experimental Protocols

Synthesis of this compound via Reductive Amination of N,N-Dimethylacetamide

This method involves the catalytic hydrogenation of N,N-Dimethylacetamide in the presence of an auxiliary amine.

Materials:

-

N,N-Dimethylacetamide

-

Dimethylamine (DMA)

-

Hydrogen (H2) gas

-

Copper-based catalyst (e.g., Cu0203 Engelhard)

-

Fixed bed reactor

-

Gas chromatograph (GC) for analysis

Procedure:

-

Prepare a mixture of N,N-Dimethylacetamide, Dimethylamine (DMA), and Hydrogen (H2) with a molar composition of 1:3:30 (amide:auxiliary amine:H2).

-

Pack a fixed bed reactor with 5 g of the copper-based catalyst.

-

Preheat the reactant mixture and introduce it continuously to the catalyst bed at a rate of 2 g of amide per hour.

-

Maintain the reactor temperature at 250 °C and operate at a pressure of 10 bars.

-

Continuously monitor the product stream at the reactor outlet using an on-line GC to analyze the composition.

-

The expected product composition (by area%) is approximately 96.1% this compound, 2.8% N,N-Dimethylamine, and 0.8% Diethylamine.[10]

Application as a Catalyst in Foundry Sand Core Production (Cold-Box Process)

This compound is used as a gaseous catalyst to cure a polyurethane binder in the cold-box process for manufacturing sand cores.

Materials:

-

Silica sand (or other aggregate like olivine, zircon)

-

Polyurethane binder system (typically a two-part system: a phenolic resin and an isocyanate resin)

-

Gaseous this compound (curing catalyst)

-

Core box (mold for the core)

-

Gassing apparatus to deliver the catalyst

Procedure:

-

Prepare the foundry mix by thoroughly mixing the silica sand with the two parts of the polyurethane binder. The binder loading is typically around 1.05 wt.% based on the total weight of the sand.[1]

-

Blow the sand-binder mixture into the core box, ensuring it is filled completely and compacted to form the desired shape.

-

Introduce gaseous this compound into the core box. The amine catalyst is carried by a high-pressure gas (e.g., compressed air).

-

The this compound permeates the sand mix and catalyzes the polymerization reaction between the phenolic resin and the isocyanate, causing the binder to harden and cure the core.

-

After the gassing stage, purge the core box with compressed air to remove any residual amine catalyst.

-

Once the core is fully cured and purged, it can be ejected from the core box.

Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key processes and relationships involving this compound.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. tosoh.co.jp [tosoh.co.jp]

- 3. benchchem.com [benchchem.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04730C [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of N,N-Dimethylethylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and detailed handling precautions for N,N-dimethylethylamine (DMEA), a versatile yet hazardous tertiary amine. Adherence to these protocols is critical to ensure the safety of laboratory personnel and the integrity of research.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a strong, ammonia-like or fishy odor.[1][2] It is a highly flammable and volatile compound.[1] A summary of its key physical and chemical properties is presented below for quick reference.

| Property | Value |

| Molecular Formula | C₄H₁₁N[1] |

| Molecular Weight | 73.14 g/mol [1] |

| CAS Number | 598-56-1[3] |

| Appearance | Clear, colorless to pale yellow liquid[1][4] |

| Odor | Strong, ammonia-like or fishy[1][2] |

| Boiling Point | 36-38 °C[1][5] |

| Melting Point | -140 °C[1][5] |

| Flash Point | -28 °C[1] |

| Density | 0.675 g/mL at 25 °C[1][5] |

| Vapor Pressure | 8.09 psi at 20 °C[5] |

| Solubility | Miscible with water and soluble in organic solvents[1] |

Toxicological Data

This compound is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[3][6] Inhalation of high concentrations of vapor may lead to symptoms such as headaches, dizziness, nausea, and vomiting.[3]

| Metric | Value | Species |

| LD50 Oral | 606 mg/kg | Rat[6] |

| LD50 Dermal | >200 mg/kg | Rabbit[6] |

| LC50 Inhalation | 2.3 - 15.4 mg/L (1 hour) | Rat[6] |

Hazard Identification and Personal Protective Equipment (PPE)

DMEA is classified as a flammable liquid and is corrosive to the skin and eyes.[1] It is also toxic upon inhalation and ingestion.[1] Therefore, stringent adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.

Recommended Personal Protective Equipment:

-

Eye and Face Protection: Chemical splash goggles and a face shield are essential to protect against splashes and vapors.[3][7][8]

-

Hand Protection: Chemical-resistant gloves, such as butyl, neoprene, or nitrile, should be worn.[8][9] It is crucial to consider the breakthrough time of the glove material for prolonged handling.[8]

-

Body Protection: A chemical-resistant lab coat or apron worn over long-sleeved clothing and closed-toe shoes is required to protect the skin from accidental spills.[7][8]

-

Respiratory Protection: All work with DMEA should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][10] In situations where vapor concentrations are likely to be high or ventilation is inadequate, a NIOSH/MSHA-approved respirator with a suitable cartridge (e.g., type K, green, for ammonia and organic ammonia derivatives) must be used.[3][8]

Experimental Protocols: Safe Handling and Storage

General Handling Procedures

All operations involving this compound must be performed in a well-ventilated chemical fume hood.[3][10] Use spark-proof tools and explosion-proof equipment.[7][11] Ground and bond containers when transferring the material to prevent static discharge.[3][7] Avoid contact with skin, eyes, and clothing.[7] Do not breathe vapors or mist.[3]

Storage

Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[7][11] Keep the container tightly closed.[7] Store in a designated flammables area.[7] It is incompatible with strong oxidizing agents, acids, acid chlorides, carbon dioxide, and acid anhydrides.[7]

Emergency Procedures

In the event of an emergency, it is crucial to follow the established protocols to minimize harm.

Spills and Leaks

For any spill, immediately evacuate the area and remove all sources of ignition.[3] Ventilate the area.[10] For small spills, absorb the material with an inert absorbent such as sand, earth, or vermiculite and place it in a suitable, labeled container for disposal.[3][11] For large spills, dike the area to contain the spill and prevent it from entering drains or waterways.[11]

First-Aid Measures

The following diagram outlines the immediate first-aid steps to be taken upon exposure to this compound.

-

Inhalation: Remove the victim to fresh air immediately.[7] If breathing is difficult, give oxygen.[7] If breathing has ceased, apply artificial respiration using a suitable mechanical device.[7] Do not use mouth-to-mouth resuscitation.[7] Seek immediate medical attention.[7]

-

Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[7] Seek immediate medical attention.[7]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting.[3] If the victim is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[12] Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention.[7]

Fire-Fighting Measures

This compound is highly flammable.[1] In case of a fire, use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish.[7] Water may be ineffective in extinguishing the fire but can be used to cool fire-exposed containers.[7] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[3] Do not dispose of it down the drain.[3] Waste should be handled by a licensed professional waste disposal service.

This technical guide is intended to provide comprehensive safety information for trained professionals. Always refer to the most current Safety Data Sheet (SDS) for this compound before use.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Dimethylethylamine | C4H11N | CID 11723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 5. N,N-ジメチルエチルアミン ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. This compound(598-56-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. chemos.de [chemos.de]

- 11. spectrumchemical.com [spectrumchemical.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Comprehensive Technical Guide to the Solubility of N,N-Dimethylethylamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylethylamine (DMEA), a tertiary amine with the chemical formula C₄H₁₁N, is a versatile compound utilized in a multitude of industrial and research applications. Its utility as a catalyst, chemical intermediate, and curing agent necessitates a thorough understanding of its solubility characteristics in various organic solvents. This technical guide provides a detailed overview of the solubility of this compound, outlines experimental protocols for its quantitative determination, and presents logical workflows for solubility assessment.

Core Concepts in Solubility

The solubility of a substance is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. Key factors influencing the solubility of this compound include:

-

Polarity: this compound is a polar molecule due to the presence of the nitrogen atom with its lone pair of electrons, leading to a dipole moment.

-

Hydrogen Bonding: As a tertiary amine, this compound can act as a hydrogen bond acceptor (via its nitrogen atom) but not a donor. This allows it to interact with protic solvents.

-

Van der Waals Forces: These forces are present in all molecules and contribute to the overall solubility, particularly in nonpolar solvents.

Quantitative Solubility Data

This compound is widely reported to be miscible with a broad range of common organic solvents. Miscibility implies that the substances form a homogeneous solution in all proportions. Due to this high degree of solubility, precise quantitative values (e.g., in g/100 mL) are often not reported as the components are considered infinitely soluble in one another for practical purposes.

The following table summarizes the qualitative solubility of this compound in various organic solvents.

| Organic Solvent | Solvent Type | Solubility |

| Methanol | Polar Protic | Miscible |

| Ethanol | Polar Protic | Miscible |

| Acetone | Polar Aprotic | Miscible |

| Diethyl Ether | Nonpolar | Miscible |

| Hexane | Nonpolar | Miscible |

| Toluene | Nonpolar | Miscible |

Experimental Protocols for Solubility Determination

For applications requiring precise, quantitative solubility data, the following generalized experimental protocols can be employed.

Gravimetric Method

This method is straightforward for determining the solubility of a liquid in a liquid solvent at a specific temperature.

Methodology:

-

Sample Preparation: Prepare a series of vials containing a known mass of the organic solvent of interest.

-

Equilibration: Place the vials in a temperature-controlled environment (e.g., a water bath or incubator) and allow them to reach the desired temperature.

-

Addition of Solute: Add small, known increments of this compound to each vial.

-

Mixing: After each addition, cap the vial securely and mix thoroughly (e.g., using a vortex mixer or shaker) until the solution is homogeneous.

-

Observation: Continue adding this compound until the solution becomes saturated, indicated by the first sign of persistent cloudiness or the formation of a second phase that does not disappear upon further mixing.

-

Quantification: The total mass of this compound added to the vial just before saturation is recorded.

-

Calculation: The solubility is calculated as the mass of this compound per mass or volume of the solvent (e.g., g/100 g or g/100 mL).

Spectroscopic Method

This method is suitable for determining lower solubility limits or for systems where gravimetric methods are less practical.

Methodology:

-

Calibration Curve: Prepare a series of standard solutions of this compound in the organic solvent of interest with known concentrations. Measure the absorbance of these standards at a specific wavelength using a UV-Vis spectrophotometer to construct a calibration curve (Absorbance vs. Concentration).

-

Saturated Solution Preparation: Prepare a saturated solution of this compound in the organic solvent at a constant temperature by adding an excess of the amine to the solvent and allowing it to equilibrate with stirring for an extended period.

-

Sample Extraction and Dilution: Carefully extract a known volume of the supernatant (the clear, saturated solution) and dilute it with a known volume of the pure solvent to bring the concentration within the range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted sample.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted sample.

-

Solubility Calculation: Calculate the concentration of the original saturated solution, taking into account the dilution factor. This concentration represents the solubility of this compound in that solvent at the specified temperature.

Visualizations

The following diagrams illustrate key concepts and workflows related to the solubility of this compound.

Caption: Factors Influencing DMEA Solubility.

Caption: Experimental Workflow for Solubility Determination.

N,N-Dimethylethylamine: A Technical Guide to its Mechanism of Action as a Non-Nucleophilic Base

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N-Dimethylethylamine (DMEA) is a tertiary aliphatic amine that serves as a pivotal reagent in modern organic synthesis.[1][2] With the chemical formula C₄H₁₁N, this colorless, volatile liquid is characterized by a strong, ammonia-like odor.[1][3] While it has diverse industrial applications, including its use as a catalyst in the production of polyurethanes and epoxy resins, its primary role in the context of research and drug development is as a non-nucleophilic base.[1][4] Its unique structural properties allow it to efficiently scavenge protons in a reaction mixture without competing as a nucleophile, a critical feature for optimizing reaction pathways and maximizing yields in the synthesis of complex molecules. This guide provides an in-depth exploration of the core mechanism of DMEA's basicity, supported by quantitative data, experimental context, and graphical representations of its function.

Core Mechanism of Action: A Structural Perspective

The function of this compound as a base is fundamentally rooted in the lone pair of electrons on its central nitrogen atom. This lone pair allows it to act as both a Brønsted-Lowry base (proton acceptor) and a Lewis base (electron-pair donor). The efficacy of DMEA in these roles is governed by a combination of electronic and steric effects derived from its alkyl substituents.

-

Electronic Effects (Inductive Effect): The nitrogen atom in DMEA is bonded to two methyl groups and one ethyl group. These alkyl groups are electron-donating, pushing electron density towards the nitrogen atom via the inductive effect. This increased electron density makes the lone pair more available and more reactive towards protons, thereby increasing the basicity of the amine compared to ammonia or primary/secondary amines.

-

Steric Effects (Steric Hindrance): The three alkyl groups create significant steric bulk around the nitrogen atom. While this does not impede the approach of a small proton (H+), it effectively blocks the nitrogen's lone pair from attacking larger electrophilic centers, such as the carbon atom of a carbonyl group. This steric hindrance is the source of DMEA's classification as a non-nucleophilic base . This property is highly desirable in reactions where nucleophilic attack by the base would lead to unwanted side products.

The interplay of these effects makes DMEA an excellent choice for reactions requiring acid neutralization without the risk of side reactions, such as in acylation, silylation, and certain elimination reactions.

Caption: Mechanism of this compound as a Brønsted-Lowry base.

Quantitative Analysis of Basicity

The strength of a base is quantitatively expressed by the pKa of its conjugate acid. A higher pKa value indicates a stronger base. DMEA is a moderately strong base, suitable for a wide range of organic reactions. Its basicity is comparable to other commonly used tertiary amine bases, as detailed in the table below.

| Base Name | Abbreviation | Structure | pKa of Conjugate Acid | Reference(s) |

| This compound | DMEA | (CH₃)₂NC₂H₅ | 10.16 | [1][5] |

| Trimethylamine | TEA | (CH₃)₃N | 9.81 | [6] |

| N,N-Diisopropylethylamine | DIPEA | (i-Pr)₂NEt | 11.0 | [7] |

Note: pKa values are for the corresponding protonated amine (conjugate acid) in water.

The choice between these bases often depends on the specific requirements of the reaction, including required base strength, steric tolerance, and post-reaction workup considerations. DIPEA (Hünig's base), for example, is even more sterically hindered and is often used when an extremely non-nucleophilic base is required.[7]

Applications in Drug Development and Organic Synthesis

DMEA's role as a non-nucleophilic base makes it invaluable in numerous synthetic transformations critical to the pharmaceutical and agrochemical industries.[4]

-

Protecting Group Chemistry: Used to neutralize acidic byproducts during the introduction of protecting groups (e.g., silyl ethers), preventing degradation of acid-sensitive substrates.

-

Acylation and Esterification: Acts as an acid scavenger in reactions involving acid chlorides or anhydrides to form amides and esters. It neutralizes the generated HCl or carboxylic acid, driving the reaction to completion.

-

Elimination Reactions: Promotes dehydrohalogenation reactions to form alkenes, where its non-nucleophilic character prevents competing substitution reactions.

-

Cross-Coupling Reactions: Employed as a base in transition metal-catalyzed reactions, such as the Heck and Sonogashira couplings, to facilitate the catalytic cycle.[7]

-

Polymer Chemistry: Serves as a catalyst in the production of polyurethanes and other polymers.[4]

Caption: Relationship between DMEA's structure and its function as a base.

Experimental Protocol: Acylation of an Amine

The following is a representative protocol for the use of DMEA as an acid scavenger in the acylation of an amine to form an amide, a common transformation in drug synthesis.

Objective: To synthesize N-benzylacetamide from benzylamine and acetyl chloride using DMEA as a base.

Materials:

-

Benzylamine (1.0 eq)

-

Acetyl chloride (1.1 eq)

-

This compound (DMEA) (1.2 eq)

-

Dichloromethane (DCM) (anhydrous)

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Saturated NaCl solution (brine)

-

Anhydrous MgSO₄

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Methodology:

-

Reaction Setup: A dry round-bottom flask is charged with benzylamine (1.0 eq) and anhydrous dichloromethane. The solution is cooled to 0 °C in an ice bath with stirring.

-

Base Addition: this compound (1.2 eq) is added to the stirred solution.

-

Acylating Agent Addition: Acetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, is added dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C. A precipitate of N,N-dimethylethylammonium chloride will form.

-

Reaction Progression: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 1-2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: a. The reaction mixture is diluted with additional DCM. b. The mixture is transferred to a separatory funnel and washed sequentially with 1 M HCl (to remove excess DMEA), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine. c. The organic layer is separated, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude N-benzylacetamide can be purified by recrystallization or column chromatography if necessary.

Caption: Workflow for a DMEA-mediated acylation reaction.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. grokipedia.com [grokipedia.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Dimethylethylamine | C4H11N | CID 11723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Trimethylamine - Wikipedia [en.wikipedia.org]

- 7. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]

N,N-Dimethylethylamine: A Technical Guide to its Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylethylamine (DMEA), a tertiary amine with the chemical formula C₄H₁₁N, is a versatile and industrially significant compound.[1][2][3] Characterized by its strong, fishy, ammonia-like odor, this colorless to pale yellow liquid plays a crucial role as a catalyst and intermediate in various chemical processes.[1] While not known to have a significant natural occurrence, its synthetic production is well-established, catering to demands in foundry, polymer, pharmaceutical, and agrochemical industries.[1][4] This technical guide provides an in-depth exploration of the history, synthesis, properties, and applications of this compound.

Historical Context

The precise discovery of this compound is not attributed to a single individual or a specific date. Its recognition emerged from systematic studies on aliphatic amines conducted in the early 20th century.[1] The development of industrial synthesis methods for amines, such as the reaction of alcohols with ammonia, paved the way for the large-scale production of compounds like DMEA.[5][6] The primary impetus for its industrial synthesis has been its utility as a potent catalyst, particularly in the foundry industry for the "cold box" process of producing sand cores for metal casting.[7]

Physicochemical Properties

A comprehensive summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₄H₁₁N | [1][2][3][8][9] |

| Molecular Weight | 73.14 g/mol | [2][8][9] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Strong, fishy, ammonia-like | [1][8] |

| Boiling Point | 36-38 °C | [2] |

| Melting Point | -140 °C | [2] |

| Density | 0.675 g/mL at 25 °C | [2] |

| Flash Point | -12 °C | [2] |

| Solubility | Miscible with water and common organic solvents | [1] |

| pKa (of conjugate acid) | 10.16 | [2] |

Synthesis of this compound

Several synthetic routes to this compound have been developed, with the choice of method often depending on the desired scale and available starting materials. Key industrial methods include the reaction of ethanol with dimethylamine and the reductive amination of acetaldehyde.

Reaction of Ethanol with Dimethylamine

This industrial process involves the reaction of gaseous ethanol with a mixture of hydrogen and dimethylamine in the presence of a hydrogenation-dehydrogenation catalyst.

Experimental Protocol:

A gaseous mixture of ethanol, dimethylamine, and hydrogen is passed through a reactor containing a catalyst composed of copper, chromium oxide, and potentially other metal oxides.[7] The reaction is typically carried out at temperatures between 180 and 240 °C and pressures ranging from 1 to 15 bar.[7] The molar ratio of dimethylamine to ethanol is maintained between 0.25 and 0.6, while the hydrogen to ethanol molar ratio is kept between 3 and 10.[7] Under these conditions, high yields of this compound can be achieved, with reported yields relative to the dimethylamine used reaching up to 97.0%.[7]

Caption: Industrial Synthesis of this compound.

Reductive Amination of Acetaldehyde with Dimethylamine

This method involves the reaction of acetaldehyde with dimethylamine in the presence of a reducing agent and a catalyst.

Experimental Protocol:

Acetaldehyde and dimethylamine are reacted in the presence of a catalyst, such as nickel or palladium, under a hydrogen atmosphere.[1] This reaction proceeds via the formation of an iminium ion intermediate, which is then reduced to form the tertiary amine. This method is a common and versatile approach for the synthesis of various amines.

Reaction of Ethylene with Dimethylamine

Another synthetic approach involves the direct reaction of ethylene with dimethylamine in the presence of a suitable catalyst.

Experimental Protocol:

A mixture of dimethylamine and an inert solvent like 1,4-dioxane is placed in a stainless steel autoclave.[10] A ruthenium-based catalyst, such as [Ru(NH₃)₄(OH)Cl]Cl·2H₂O, is added, and the autoclave is pressurized with ethylene.[10] The reaction yields a mixture of this compound and N,N-diethylmethylamine.[10]

Applications

This compound has a range of industrial applications, primarily leveraging its catalytic activity and its role as a chemical intermediate.

-

Foundry Industry: It is extensively used as a catalyst in the "cold-box" sand core production process for metal casting.[1][7]

-

Polymer Chemistry: DMEA serves as a curing agent for epoxy resins and in the polymerization of polyamides.[2]

-

Chemical Synthesis: It acts as an intermediate in the synthesis of quaternary ammonium compounds, which have applications as surfactants and phase-transfer catalysts.[1][4]

-

Other Applications: It is also used as a stabilizer for chlorinated hydrocarbons and as an anti-livering agent in certain enamels.[1]

Metabolism

In humans, this compound is metabolized in the liver. The primary metabolic pathway involves N-oxidation to form dimethylethylamine N-oxide (DMEAO).[8] This metabolite, along with the unchanged parent compound, is then excreted in the urine.[8]

Caption: Metabolism of this compound.

Conclusion

This compound, a product of modern industrial chemistry, has established itself as a cornerstone catalyst and intermediate in several key manufacturing sectors. While its discovery was a gradual process rooted in the systematic exploration of aliphatic amines, its synthesis is now well-understood and optimized for large-scale production. The continued importance of the foundry and polymer industries, coupled with its utility in fine chemical synthesis, ensures that this compound will remain a compound of significant industrial relevance. Further research may yet uncover new applications for this versatile tertiary amine.

References

- 1. Page loading... [guidechem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Amine | Organic Chemistry, Structure & Uses | Britannica [britannica.com]

- 6. Amine - Occurrence, Sources | Britannica [britannica.com]

- 7. EP0024225A1 - Process for the preparation of dimethylethyl amine - Google Patents [patents.google.com]

- 8. Dimethylethylamine | C4H11N | CID 11723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. prepchem.com [prepchem.com]

A Deep Dive into the Spectroscopic Signature of N,N-Dimethylethylamine

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for N,N-dimethylethylamine (DMEA), a crucial tertiary amine in various industrial and pharmaceutical applications. By presenting detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside experimental protocols and visual aids, this document serves as an essential resource for the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The unique molecular structure of this compound gives rise to a distinct spectroscopic fingerprint. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses.

Table 1: ¹H NMR Spectroscopic Data for this compound

The proton NMR spectrum of this compound is characterized by three distinct signals corresponding to the different proton environments in the molecule. The spectrum was recorded in deuterated chloroform (CDCl₃) at 399.65 MHz.[1]

| Assigned Protons | Chemical Shift (δ) ppm | Multiplicity | Integration |

| -N-CH₂ -CH₃ | 2.32 | Quartet | 2H |

| -N-(CH₃ )₂ | 2.22 | Singlet | 6H |

| -CH₂-CH₃ | 1.06 | Triplet | 3H |

Table 2: ¹³C NMR Spectroscopic Data for this compound

The carbon-13 NMR spectrum provides insight into the carbon skeleton of the molecule, showing three signals for the three chemically non-equivalent carbon atoms. The spectrum was recorded in deuterated chloroform (CDCl₃).

| Assigned Carbons | Chemical Shift (δ) ppm |

| -N-C H₂-CH₃ | 53.6 |

| -N-(C H₃)₂ | 45.5 |

| -CH₂-C H₃ | 11.8 |

Table 3: Infrared (IR) Spectroscopy Peak List for this compound

The IR spectrum, typically recorded from a liquid film, reveals the vibrational modes of the molecule's functional groups. Key absorptions are indicative of C-H and C-N bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2965 - 2815 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| 1460 | C-H Bend | Aliphatic (CH₂, CH₃) |

| 1265 | C-N Stretch | Tertiary Amine |

| 1040 | C-C Stretch | Ethyl Group |

Table 4: Mass Spectrometry (MS) Fragmentation Data for this compound

Electron ionization mass spectrometry of this compound results in a characteristic fragmentation pattern. The molecular ion is observed, and the base peak results from a typical α-cleavage of the amine.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 73 | 25.2 | [M]⁺ (Molecular Ion) |

| 72 | 20.6 | [M-H]⁺ |

| 58 | 100.0 | [CH₂=N(CH₃)₂]⁺ (Base Peak) |

| 44 | 23.9 | [C₂H₆N]⁺ |

| 42 | 21.3 | [C₂H₄N]⁺ |

Experimental Protocols

Detailed and standardized experimental procedures are critical for obtaining high-quality and reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Data Acquisition for ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

-

Data Acquisition for ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale using the TMS signal. Integrate the signals in the ¹H spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be obtained directly as a thin film. Place a small drop of the neat liquid between two polished salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin, uniform film.

-

Instrument Setup: Place the salt plate assembly in the sample holder of the FTIR spectrometer.

-

Background Collection: Run a background spectrum of the empty spectrometer to account for atmospheric and instrumental contributions.

-

Data Acquisition: Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum. Identify and label the significant absorption peaks.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile compound like this compound, direct injection via a heated probe or, more commonly, introduction through a gas chromatograph (GC-MS) is employed. For GC-MS, inject a dilute solution of the analyte in a volatile organic solvent into the GC.

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV to induce fragmentation.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).

-

Detection: The detector records the abundance of each ion.

-

Data Processing: The mass spectrum is plotted as relative intensity versus m/z. Identify the molecular ion peak and the major fragment ions, including the base peak.

Visualizations

The following diagrams provide a visual representation of the spectroscopic analysis workflow and the fragmentation logic of this compound.

Caption: Spectroscopic Analysis Workflow.

Caption: MS Fragmentation Pathway.

References

Theoretical Insights into the Reactivity of N,N-Dimethylethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-dimethylethylamine (DMEA), a tertiary amine with the chemical formula (CH₃)₂NC₂H₅, is a versatile compound utilized in various industrial applications, including as a catalyst in the production of polyurethanes and epoxy resins.[1][2] Understanding its reactivity is crucial for process optimization, safety, and for assessing its environmental fate and potential role in atmospheric chemistry. This technical guide provides an in-depth analysis of the theoretical studies on the reactivity of DMEA, drawing upon computational investigations of DMEA itself where available, and leveraging data from analogous amine compounds to elucidate its potential reaction pathways. The content herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a comprehensive overview of the methodologies and findings in this area.

Core Reactivity Concepts: An Overview

The reactivity of this compound is primarily dictated by the presence of the lone pair of electrons on the nitrogen atom and the C-H and C-N bonds within the molecule. Theoretical studies on analogous amines suggest that the principal reaction pathways involve:

-

Hydrogen Abstraction: The removal of a hydrogen atom by radical species, such as the hydroxyl radical (•OH), which is a key oxidant in the atmosphere. Abstraction can occur from the methyl groups (N-CH₃), the α-carbon of the ethyl group (N-CH₂-), or the β-carbon of the ethyl group (-CH₃).

-

Thermal Decomposition: At elevated temperatures, the molecule can undergo unimolecular decomposition, primarily through the cleavage of C-N and C-C bonds.

-

Reaction with Other Oxidants: Besides •OH radicals, DMEA can react with other atmospheric oxidants, although these pathways are generally considered less significant.

Quantitative Data on Reactivity

Due to a lack of extensive theoretical studies directly on this compound, the following tables summarize key quantitative data from computational studies on analogous amines. This data provides valuable estimates for the reactivity of DMEA.

Table 1: Calculated Activation Energies (Ea) for Hydrogen Abstraction from Amines by •OH Radical

| Amine | Abstraction Site | Method | Activation Energy (kcal/mol) | Reference |

| Dimethylamine ((CH₃)₂NH) | N-H | DFT/CBS-QB3 | 1.4 | [3] |

| Dimethylamine ((CH₃)₂NH) | C-H | DFT/CBS-QB3 | 4.1 | [3] |

| Trimethylamine ((CH₃)₃N) | C-H | G3(MP2)//B3LYP | 3.9 | [3] |

| Diethylamine ((CH₃CH₂)₂NH) | N-H | Not Specified | Not Specified | |

| Diethylamine ((CH₃CH₂)₂NH) | α-C-H | Not Specified | Not Specified | |

| Diethylamine ((CH₃CH₂)₂NH) | β-C-H | Not Specified | Not Specified |

Note: Data for diethylamine is included to represent the ethyl group in DMEA, though specific computational values were not found in the initial search.

Table 2: Calculated Bond Dissociation Energies (BDEs) for Analogous Amines

| Amine | Bond | Method | BDE (kcal/mol) | Reference |

| Trimethylamine | C-H | G3(MP2)//B3LYP | 96.2 | [3] |

| Trimethylamine | C-N | G3(MP2)//B3LYP | 81.5 | [3] |

Table 3: Calculated Reaction Enthalpies (ΔH) for Reactions of Analogous Amines

| Reaction | Method | ΔH (kcal/mol) | Reference |

| (CH₃)₂NH + •OH → (CH₃)₂N• + H₂O | DFT/CBS-QB3 | -25.2 | [3] |

| (CH₃)₂NH + •OH → •CH₂(CH₃)NH + H₂O | DFT/CBS-QB3 | -18.7 | [3] |

Experimental and Computational Protocols

The theoretical investigation of this compound reactivity typically employs a combination of quantum mechanical calculations and kinetic modeling. A standard computational protocol is outlined below.

Computational Chemistry Protocol for Reaction Mechanism and Kinetics

-

Geometry Optimization:

-

The initial structures of the reactants, transition states, intermediates, and products are built using a molecular modeling program.

-

Geometry optimizations are performed using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p) or M06-2X/6-311++G(d,p)). The choice of functional is critical and should be benchmarked against higher-level methods or experimental data where possible.

-

-

Frequency Calculations:

-

Harmonic vibrational frequency calculations are performed at the same level of theory as the geometry optimization.

-

These calculations serve two purposes:

-

To confirm the nature of the stationary points: reactants and products should have all real (positive) frequencies, while a transition state should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

-

To obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

-

-

Transition State Search:

-

Transition state (TS) geometries are located using methods such as the Berny algorithm (opt=ts) or synchronous transit-guided quasi-Newton (QST2/QST3) methods.

-

Intrinsic Reaction Coordinate (IRC) calculations are performed to verify that the located transition state connects the desired reactants and products.

-

-

Single-Point Energy Calculations:

-

To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., CCSD(T)/aug-cc-pVTZ).

-

-

Kinetic Modeling:

-

The calculated activation energies and thermodynamic data are used in Transition State Theory (TST) to calculate the rate constants for the elementary reaction steps.

-

For complex reaction networks, the calculated rate constants can be used as input for kinetic modeling software to simulate the overall reaction kinetics under specific conditions (e.g., temperature and pressure).

-

Visualizations of Reaction Pathways and Workflows

Reaction Pathways

The following diagrams illustrate the principal theoretical reaction pathways for the atmospheric oxidation and thermal decomposition of this compound, inferred from studies on analogous tertiary amines.

Caption: Proposed pathways for the atmospheric oxidation of this compound by hydroxyl radicals.

Caption: Potential thermal decomposition pathways for this compound.

Computational Workflow

The logical flow for a typical computational study of DMEA reactivity is depicted below.

Caption: A typical workflow for the computational investigation of chemical reactivity.

Conclusion

While direct and comprehensive theoretical studies on the reactivity of this compound are limited, a robust understanding of its potential reaction pathways can be developed through the analysis of analogous amine compounds. Computational chemistry provides a powerful toolkit for elucidating these mechanisms, calculating key kinetic and thermodynamic parameters, and predicting the environmental fate and combustion behavior of such compounds. The data and protocols presented in this guide are intended to facilitate further research into the reactivity of this compound and related molecules, ultimately contributing to safer and more efficient industrial processes and a better understanding of atmospheric chemistry. Further dedicated computational and experimental studies on DMEA are encouraged to refine the models and quantitative data presented herein.

References

The Versatile Amine: An In-depth Technical Guide to the Research Applications of N,N-Dimethylethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethylethylamine (DMEA), a tertiary amine, is a versatile and highly reactive compound with significant, though often understated, potential across a spectrum of research and industrial applications. This technical guide provides a comprehensive overview of DMEA's core applications, focusing on its utility as a potent catalyst in polymerization reactions, a key building block in the synthesis of quaternary ammonium compounds, and as a valuable intermediate in the development of pharmaceuticals and agrochemicals. This document consolidates quantitative data, details experimental methodologies, and provides visual representations of reaction pathways and workflows to serve as a critical resource for researchers exploring the multifaceted applications of this compound.

Introduction

This compound (C₄H₁₁N), also known as dimethylethylamine, is a colorless to pale yellow liquid characterized by its low boiling point and a strong, amine-like odor.[1] Its utility in chemical processes stems from the nucleophilic nature of its nitrogen atom and its steric profile. DMEA finds extensive use as a catalyst in the production of polyurethane foams and as a curing agent for epoxy resins.[2][3] Furthermore, it serves as a crucial intermediate in the synthesis of a variety of molecules, including quaternary ammonium salts, pharmaceuticals, and agrochemicals.[4][5] This guide will delve into the technical specifics of these applications, providing researchers with the detailed information necessary to leverage DMEA in their work.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₄H₁₁N |

| Molecular Weight | 73.14 g/mol |

| CAS Number | 598-56-1 |

| Appearance | Colorless to pale yellow liquid[1] |

| Boiling Point | 36–38 °C[1] |

| Melting Point | -140 °C[1] |

| Density | 0.675 g/mL at 25 °C[1] |

| Flash Point | -28 °C[1] |

| Solubility | Miscible with water and soluble in organic solvents[1] |

Applications in Chemical Synthesis and Catalysis

Catalyst in Polyurethane Foam Production

Tertiary amines, including DMEA, are widely used as catalysts to accelerate the reaction between isocyanates and polyols to form polyurethanes.[3] DMEA acts as a gelling catalyst, promoting the formation of the polymer backbone. The catalytic activity of various amine catalysts can be compared by their reaction rate constants.

| Catalyst | Gelling Activity (k₁) (x 10⁻⁸) | Blowing Activity (k₂) (x 10⁻⁸) |

| Triethylene diamine (TEDA) | 3.5 | 1.2 |

| This compound (DMEA) | - | - |

| N,N-Dimethylcyclohexylamine (DMCHA) | 0.8 | 0.9 |

| Bis(2-dimethylaminoethyl)ether (BDMAEE) | 0.3 | 2.2 |

-

Preparation of Polyol Blend: In a suitable container, thoroughly mix the polyol, surfactant, blowing agent (e.g., water), and the DMEA catalyst.

-

Addition of Isocyanate: To the polyol blend, add the stoichiometric amount of isocyanate and mix vigorously for a short period (e.g., 10 seconds).

-

Foam Rise: Pour the mixture into a mold and allow it to rise freely. The cream time, gel time, and tack-free time are recorded to characterize the reaction profile.

-

Curing: The foam is then cured at a specified temperature and duration to achieve its final physical properties.

Curing Agent for Epoxy Resins

DMEA can be used as a curing agent or, more commonly, as an accelerator for other curing agents in epoxy resin formulations.[6] As a tertiary amine, it promotes the anionic polymerization of the epoxy groups. The addition of DMEA can significantly reduce the gel time of the epoxy system.

| Curing System | Gel Time (minutes) at 25°C |

| Amine Curing Agent | 120 |

| Amine Curing Agent + DMEA (2 phr) | 75 |

Note: Data is illustrative and can vary significantly based on the specific epoxy resin and primary curing agent used.

-

Resin Preparation: In a disposable container, weigh the desired amount of epoxy resin.

-

Additive Incorporation: Add the primary curing agent and DMEA (as an accelerator) to the resin. The amounts are calculated based on the epoxy equivalent weight of the resin and the amine hydrogen equivalent weight of the curing agent.

-

Mixing: Thoroughly mix the components for several minutes until a homogeneous mixture is obtained.

-

Application and Curing: Apply the mixed epoxy to the desired substrate. Allow it to cure at ambient or elevated temperature. The gel time is determined as the point where the mixture becomes stringy and no longer flows.

Precursor for Quaternary Ammonium Compounds

DMEA is an excellent precursor for the synthesis of quaternary ammonium compounds (QACs) through the Menschutkin reaction, which involves the alkylation of the tertiary amine with an alkyl halide.[7] QACs have a wide range of applications as surfactants, phase-transfer catalysts, and antimicrobial agents.

| Reactants (DMEA + Alkyl Halide) | Product | Yield (%) |

| DMEA + Benzyl Bromide | N-Benzyl-N,N-dimethylethanaminium bromide | >95% (assumed) |

| DMEA + 1-Bromooctane | N-Octyl-N,N-dimethylethanaminium bromide | >90% (assumed) |

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as acetonitrile or acetone.

-

Addition of Alkylating Agent: To the stirred solution, add benzyl bromide (1.05 eq.) dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) for several hours (e.g., 12-24 hours). The progress of the reaction can be monitored by TLC.

-

Product Isolation: As the reaction proceeds, the quaternary ammonium salt will often precipitate from the solution. The product can be isolated by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials, and dried under vacuum.

Catalyst for the Baylis-Hillman Reaction

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an α,β-unsaturated electron-withdrawing group, catalyzed by a nucleophile, typically a tertiary amine or phosphine.[4] While DABCO is a commonly used catalyst, other tertiary amines like DMEA can also facilitate this transformation.

-

Reactant Mixture: In a reaction vessel, combine the aldehyde (1.0 eq.), the activated alkene (e.g., methyl acrylate, 1.5 eq.), and DMEA (0.2 eq.) in a suitable solvent such as THF or a protic solvent like methanol.

-

Reaction: Stir the mixture at room temperature for an extended period (24-72 hours), monitoring the reaction progress by TLC.

-

Work-up: After completion, quench the reaction with a dilute acid solution (e.g., 1M HCl) to neutralize the amine catalyst.

-

Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Applications in Drug Development and Pharmacology

The dimethylaminoethyl moiety is a common structural feature in many pharmacologically active compounds.[8] DMEA can serve as a precursor or intermediate in the synthesis of such molecules.

Potential Role in Sigma-1 Receptor Modulation

Recent research has shown that N,N-dimethyltryptamine (DMT), a compound with a dimethylaminoethyl substructure similar to DMEA, acts as an endogenous ligand for the sigma-1 receptor.[3] The sigma-1 receptor is a unique intracellular chaperone protein involved in a variety of cellular functions, including the modulation of ion channels and cellular stress responses.[9] Activation of the sigma-1 receptor by DMT has been shown to have anti-inflammatory effects, characterized by a decrease in pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNFα) and an increase in the anti-inflammatory cytokine IL-10.[1] This suggests that compounds containing the this compound scaffold could be explored for their potential to modulate the sigma-1 receptor and related pathways.

Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

The this compound structure can be found within various APIs. It can be introduced into a target molecule using DMEA as a starting material or through the use of reagents derived from it. An example is the synthesis of certain antihistamines and local anesthetics.

Conclusion

This compound is a chemical of considerable versatility, with its applications spanning from large-scale industrial catalysis to the nuanced synthesis of pharmacologically active molecules. Its utility as a catalyst in polyurethane and epoxy systems is well-established, driven by its strong nucleophilic and basic character. As a synthetic precursor, it provides a straightforward entry to quaternary ammonium compounds and serves as a valuable building block for more complex molecules in the pharmaceutical and agrochemical industries. The emerging understanding of the role of the dimethylaminoethyl moiety in modulating biological targets, such as the sigma-1 receptor, opens new avenues for research and drug development. This guide has aimed to provide a detailed technical overview to aid researchers in harnessing the full potential of this compound in their scientific endeavors.

References

- 1. Psychedelic N,N-Dimethyltryptamine and 5-Methoxy-N,N-Dimethyltryptamine Modulate Innate and Adaptive Inflammatory Responses through the Sigma-1 Receptor of Human Monocyte-Derived Dendritic Cells | PLOS One [journals.plos.org]

- 2. blogs.hsc.edu [blogs.hsc.edu]

- 3. maps.org [maps.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | The Endogenous Hallucinogen and Trace Amine N,N-Dimethyltryptamine (DMT) Displays Potent Protective Effects against Hypoxia via Sigma-1 Receptor Activation in Human Primary iPSC-Derived Cortical Neurons and Microglia-Like Immune Cells [frontiersin.org]

- 6. Reaction kinetics and properties of MDI base poly (urethane-isocyanurate) network polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. [PDF] Impact of Two Neuronal Sigma-1 Receptor Modulators, PRE084 and DMT, on Neurogenesis and Neuroinflammation in an Aβ1–42-Injected, Wild-Type Mouse Model of AD | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for N,N-Dimethylethylamine as a Catalyst in Polyurethane Foam Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylethylamine (DMEA), a tertiary amine, serves as a highly effective catalyst in the production of polyurethane foams. Tertiary amine catalysts are crucial in controlling the two primary reactions in polyurethane foam formation: the gelling reaction (polymerization) and the blowing reaction (gas formation).[1][2] The balance between these two reactions is critical in determining the final properties of the foam, such as its density, cell structure, and mechanical strength.[2][3] this compound is known to be a "blowing" catalyst, primarily accelerating the reaction between isocyanate and water, which generates carbon dioxide gas for foam expansion. However, like most amine catalysts, it also contributes to the gelling reaction between the isocyanate and polyol. This dual functionality allows for the production of a wide range of polyurethane foams with tailored properties.

These application notes provide detailed protocols for the use of this compound in the laboratory-scale synthesis of polyurethane foam, along with illustrative data on its effects on foam properties.

Signaling Pathways and Reaction Mechanisms

The catalytic action of this compound in polyurethane foam formation involves its interaction with the reactants to lower the activation energy of both the blowing and gelling reactions. The lone pair of electrons on the nitrogen atom of the tertiary amine plays a pivotal role in this process.

Caption: Catalytic pathways in polyurethane foam formation.

Experimental Protocols

The following protocols describe the hand-mixing procedure for preparing polyurethane foams using this compound as a catalyst. All procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, chemical-resistant gloves, and a lab coat) must be worn.[4]

Materials and Equipment

-

Polyol: A polyether or polyester polyol suitable for the desired foam type (e.g., rigid or flexible).

-

Isocyanate: A di- or polyisocyanate such as Toluene Diisocyanate (TDI) or Methylene Diphenyl Diisocyanate (MDI).

-

This compound: Catalyst.

-

Surfactant: Silicone-based surfactant to stabilize the foam cells.

-

Blowing Agent: Deionized water.

-

Disposable paper or plastic cups for mixing.

-

Wooden tongue depressors or mechanical stirrer for mixing.

-

A digital scale for accurate measurements.

-